

yield comparison of different synthetic routes to 1-(2-Bromo-5-nitrophenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Bromo-5-nitrophenyl)ethanone
Cat. No.:	B3148593

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A Comparative Guide to the Synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to **1-(2-Bromo-5-nitrophenyl)ethanone**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction yield and provides detailed experimental protocols to support reproducibility.

Yield Comparison of Synthetic Routes

The following table summarizes the reported yields for two distinct synthetic pathways to **1-(2-Bromo-5-nitrophenyl)ethanone**.

Synthetic Route	Starting Material	Key Transformation	Reported Yield (%)
Route 1: Electrophilic Nitration	2'-Bromoacetophenone	Nitration	61.0% [1]
Route 2: Sandmeyer Reaction	2'-Amino-5'-nitroacetophenone	Diazotization & Bromination	~50% (estimated)

Experimental Protocols

Route 1: Electrophilic Nitration of 2'-Bromoacetophenone

This route involves the direct nitration of commercially available 2'-bromoacetophenone. The ortho,para-directing bromo group and the meta-directing acetyl group lead to the formation of the desired **1-(2-Bromo-5-nitrophenyl)ethanone**.

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
- Addition of Starting Material: Slowly add 2'-bromoacetophenone (1.99 g, 10 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Nitration: Add the nitrating mixture dropwise to the solution of 2'-bromoacetophenone in sulfuric acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
- Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate out of solution.
- Purification: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from ethanol to afford pure **1-(2-Bromo-5-nitrophenyl)ethanone**.

Route 2: Sandmeyer Reaction of 2'-Amino-5-nitroacetophenone

This pathway utilizes the Sandmeyer reaction to replace the amino group of 2'-amino-5'-nitroacetophenone with a bromo group. This multi-step process involves the formation of a diazonium salt intermediate.

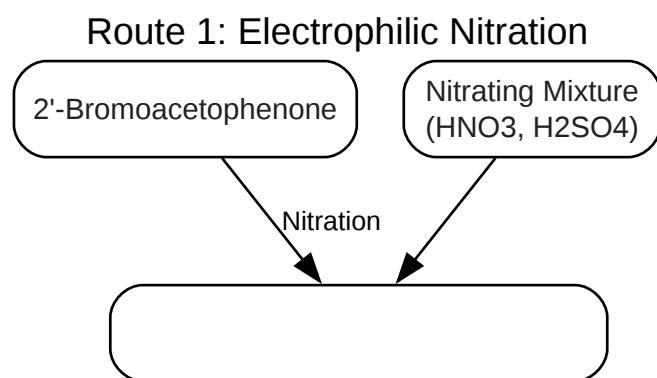
Experimental Procedure:

- **Diazotization:**
 - Dissolve 2'-amino-5'-nitroacetophenone (1.80 g, 10 mmol) in a mixture of 5 mL of concentrated hydrobromic acid and 5 mL of water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 3 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:**
 - In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 5 mL of concentrated hydrobromic acid at room temperature.
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.
- **Work-up and Purification:**
 - Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield **1-(2-Bromo-5-nitrophenyl)ethanone**.

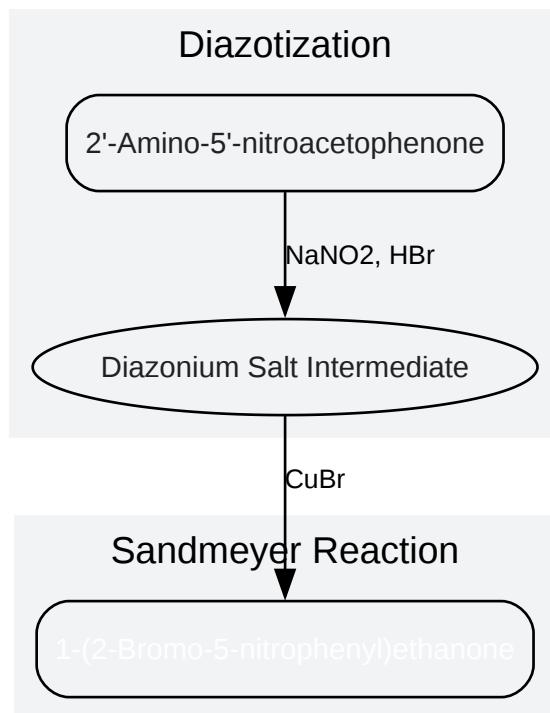
Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.



Caption: Synthetic pathway for Route 1.

Route 2: Sandmeyer Reaction

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Caption: Synthetic pathway for Route 2.

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References

- 1. Ethanone, 1-(2-bromo-5-nitrophenyl)- | lookchem [lookchem.com]
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